molecular formula C21H19N3O2S B3013611 7-(3-methoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941968-84-9

7-(3-methoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B3013611
CAS No.: 941968-84-9
M. Wt: 377.46
InChI Key: PCCAWYIEKIRVKB-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[4,5-d]pyridazinone class, characterized by a tricyclic core comprising a thiazole ring fused to a pyridazinone moiety. Key structural features include:

  • 3-Methoxyphenyl substituent at the 7-position, providing electron-donating properties.
  • 2-Methylbenzyl group at the 5-position, contributing steric bulk and lipophilicity.
  • Methyl group at the 2-position of the thiazole ring, enhancing metabolic stability .

Thiazolo[4,5-d]pyridazinones are pharmacologically significant due to their analgesic, anti-inflammatory, and enzyme-inhibitory activities. The compound’s structure optimizes interactions with biological targets such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), as suggested by docking studies .

Properties

IUPAC Name

7-(3-methoxyphenyl)-2-methyl-5-[(2-methylphenyl)methyl]-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-13-7-4-5-8-16(13)12-24-21(25)19-20(27-14(2)22-19)18(23-24)15-9-6-10-17(11-15)26-3/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCAWYIEKIRVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C3=C(C(=N2)C4=CC(=CC=C4)OC)SC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(3-Methoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one is a compound of interest due to its diverse biological activities. This article explores its biochemical properties, molecular mechanisms, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's molecular formula is C13H11N3OS2C_{13}H_{11}N_3OS_2, with a molecular weight of 289.4 g/mol. It features a thiazolo[4,5-d]pyridazine core structure, which is known for its pharmacological significance.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit specific enzymes involved in microbial metabolism, thereby demonstrating efficacy against various pathogens. For instance, studies have reported its effectiveness in reducing microbial growth in vitro, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vivo studies using animal models demonstrated that it significantly reduces inflammation markers. The mechanism involves modulation of gene expression related to inflammatory pathways, indicating its potential as a therapeutic agent for inflammatory diseases .

Analgesic Activity

In addition to its antimicrobial and anti-inflammatory effects, this compound has been tested for analgesic activity. In experimental models, it has shown promise in alleviating pain through mechanisms that may involve the inhibition of pain signaling pathways .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

  • Enzyme Inhibition : The compound binds to the active sites of specific enzymes, inhibiting their catalytic functions and preventing substrate conversion.
  • Gene Expression Modulation : It influences the expression of genes involved in inflammatory responses and other cellular processes.
  • Cell Signaling Pathway Alteration : The compound affects various signaling pathways within cells, contributing to its therapeutic effects .

Dosage and Efficacy

Studies indicate that the biological effects of this compound are dose-dependent. Lower doses have been associated with beneficial effects, such as enhanced antimicrobial and anti-inflammatory activities, while higher doses may lead to different outcomes. Understanding the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential side effects .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition of microbial growth in vitro.
Anti-inflammatory EffectsReduced inflammation markers in animal models; modulated gene expression related to inflammation.
Analgesic ActivityShowed efficacy in pain relief models; potential mechanisms include inhibition of pain signaling pathways.

Comparison with Similar Compounds

Key Observations:
  • 5-Position Substituents : Bulkier groups (e.g., 1-phenylethyl) reduce bioavailability and activity, while smaller alkyl groups (e.g., 2-methylbenzyl) balance lipophilicity and target engagement .
  • 7-Position Aromatic Groups : Electron-donating substituents (e.g., 3-methoxyphenyl, 2-furyl) enhance analgesic effects by modulating electronic density on the tricyclic core .
  • Core Modifications: Replacing the thiazole ring with isoxazole (e.g., isoxazolo[4,5-d]pyridazinone) improves COX-2 binding but reduces 5-LOX activity .

Enzymatic Inhibition Profiles

Thiazolo[4,5-d]pyridazinones exhibit dual COX/5-LOX inhibition, a desirable trait for reducing inflammation with fewer side effects.

  • COX-2 Binding: The target compound’s 3-methoxyphenyl group aligns with the secondary pocket of COX-2, while the pyridazinone core forms hydrogen bonds with Tyr385 .
  • 5-LOX Interaction : Derivatives with thiophen-2-yl substituents show stronger 5-LOX inhibition due to sulfur-mediated hydrophobic interactions .

Physicochemical Properties

  • Lipophilicity : The 2-methylbenzyl group increases logP (~3.2) compared to unsubstituted analogs (logP ~2.5), enhancing membrane permeability .
  • Hydrogen Bonding: The pyridazinone C=O and thiazole N atoms form robust hydrogen-bonding networks, critical for crystal packing and stability .

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